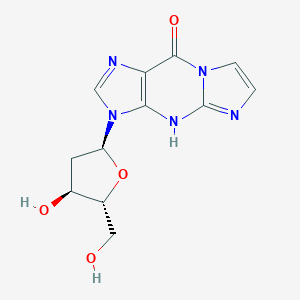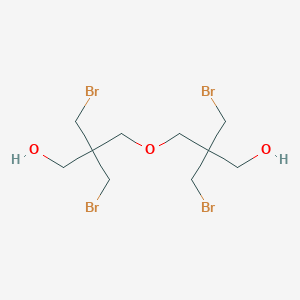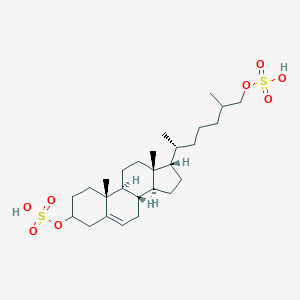
26-Hydroxycholesterol disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
26-Hydroxycholesterol disulfate is a cholesterol metabolite that has been shown to play a crucial role in various physiological processes. It is a potent ligand for the nuclear receptor liver X receptor (LXR), which regulates cholesterol homeostasis and inflammation.
作用機序
26-Hydroxycholesterol disulfate acts as a ligand for 26-Hydroxycholesterol disulfate, a nuclear receptor that regulates the expression of genes involved in cholesterol metabolism and inflammation. Upon binding to 26-Hydroxycholesterol disulfate, 26-Hydroxycholesterol disulfate induces a conformational change that allows 26-Hydroxycholesterol disulfate to bind to DNA and activate gene transcription.
Biochemical and Physiological Effects:
The activation of 26-Hydroxycholesterol disulfate by 26-Hydroxycholesterol disulfate has been shown to have several biochemical and physiological effects. It promotes the efflux of cholesterol from cells, reduces the accumulation of cholesterol in macrophages, and inhibits the expression of pro-inflammatory genes. Additionally, it has been demonstrated to have anti-tumor effects in breast cancer cells.
実験室実験の利点と制限
One advantage of using 26-Hydroxycholesterol disulfate in lab experiments is its specificity for 26-Hydroxycholesterol disulfate. This allows for the selective activation of 26-Hydroxycholesterol disulfate without affecting other nuclear receptors. However, one limitation is its instability in aqueous solutions, which can make it difficult to work with.
将来の方向性
Future research on 26-Hydroxycholesterol disulfate could focus on its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor effects, suggesting that it could be useful in the treatment of diseases such as cancer and inflammatory disorders. Additionally, further studies could investigate its role in regulating lipid metabolism and its potential as a biomarker for cardiovascular disease.
合成法
The synthesis of 26-Hydroxycholesterol disulfate involves the oxidation of cholesterol to 26-hydroxycholesterol, followed by sulfation at the 3'-OH position using sulfur trioxide-pyridine complex. The resulting compound is then oxidized to form the disulfate.
科学的研究の応用
26-Hydroxycholesterol disulfate has been extensively studied for its role in regulating cholesterol metabolism and inflammation. It has been shown to activate 26-Hydroxycholesterol disulfate, leading to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1. Additionally, it has been demonstrated to inhibit the expression of pro-inflammatory genes, such as TNF-α and IL-6, in macrophages.
特性
CAS番号 |
107241-08-7 |
|---|---|
製品名 |
26-Hydroxycholesterol disulfate |
分子式 |
C27H46O8S2 |
分子量 |
562.8 g/mol |
IUPAC名 |
[(8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methyl-7-sulfooxyheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C27H46O8S2/c1-18(17-34-36(28,29)30)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(35-37(31,32)33)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25H,5-7,9-17H2,1-4H3,(H,28,29,30)(H,31,32,33)/t18?,19-,21?,22+,23+,24+,25+,26+,27-/m1/s1 |
InChIキー |
CKKZPKHJVOCGKH-CYWZQEKTSA-N |
異性体SMILES |
C[C@H](CCCC(C)COS(=O)(=O)O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)O)C)C |
SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)COS(=O)(=O)O |
正規SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)COS(=O)(=O)O |
同義語 |
26-hydroxycholesterol disulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



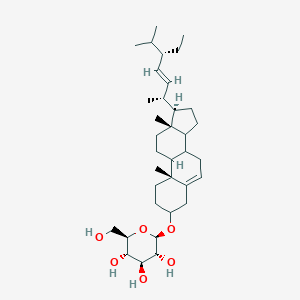
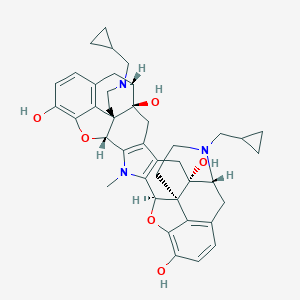
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
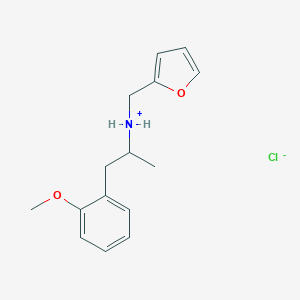
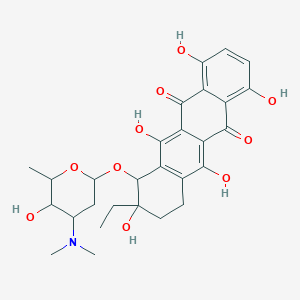
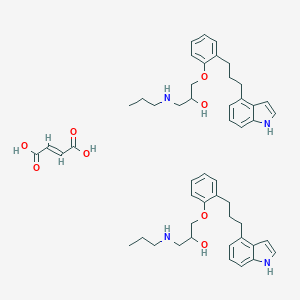
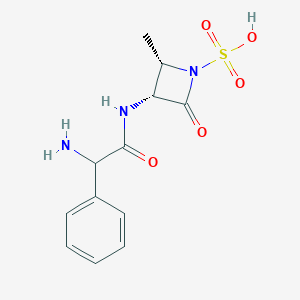
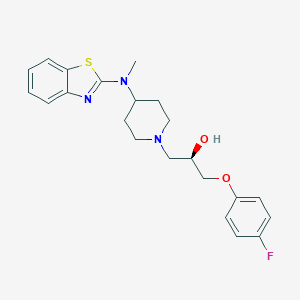
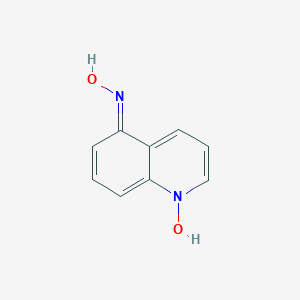
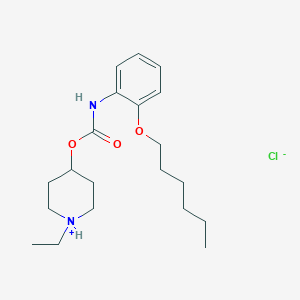
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)
